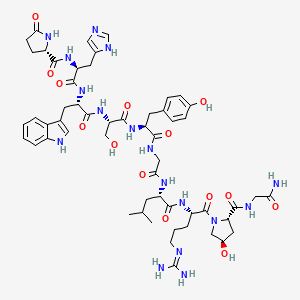![molecular formula C13H15N3 B1608957 4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile CAS No. 845866-73-1](/img/structure/B1608957.png)
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile
Descripción general
Descripción
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile, also known as 4-DMBN, is a compound found in organic chemistry. It is a heterocyclic organic compound composed of two nitrogen atoms and two carbon atoms. 4-DMBN is an important intermediate for the synthesis of several organic compounds and has been used in a variety of scientific research applications. It is also used as a reagent in organic synthesis and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Crystallography and Synthetic Chemistry
- The cage of 2,5-diazabicyclo[2.2.1]heptane is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring .
- The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
- The molecular structure of the parent ring in (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported .
- The overall charge balance is maintained by four crystallographically independent bromide ions .
Pharmacology and Biochemistry
- Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds .
- These compounds include antibiotics, vasodilating and antitumor agents .
- A broad range of these compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands .
- As a result of the occurrence of two chiral centers, 2,5-diazabicyclo[2.2.1]heptanes are utilized as chiral scaffolds in asymmetric catalysis .
Prostate Cancer Treatment
- A diaza-bicyclo-naphthalen-oxiranyl-methanone derivative was synthesized for potential use in prostate cancer treatment .
- The theoretical interaction of this derivative with the cytochrome P450-17A1 enzyme was evaluated in a docking model .
- The results showed that this derivative could interact with different types of amino acid residues involving the 3RUK protein surface .
- This suggests that the derivative could change the biological activity of the cytochrome P450-17A1 enzyme, which may make it a good candidate for prostate cancer treatment .
Synthetic Chemistry
- The cage of 2,5-diazabicyclo[2.2.1]heptane is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring .
- The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
- The unsubstituted parent ring of the system, 2,5-diazabicyclo[2.2.1]heptane itself, has not been structurally characterized .
Asymmetric Catalysis
- As a result of the occurrence of two chiral centers, 2,5-diazabicyclo[2.2.1]heptanes are utilized as chiral scaffolds in asymmetric catalysis .
- The diamine system of 2,5-diazabicyclo[2.2.1]heptane is traditionally included in screening libraries as a rigid counterpart of the flexible piperazine ring .
Bio-active Compounds
- Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds .
- These compounds include antibiotics, vasodilating, and antitumor agents .
- A broad range of these compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands .
Crystallography and Synthetic Chemistry
- The cage of 2,5-diazabicyclo[2.2.1]heptane is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring .
- The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
- The molecular structure of the parent ring in (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported .
- The overall charge balance is maintained by four crystallographically independent bromide ions .
Pharmacology and Biochemistry
- Derivatives of the bicyclic nucleus of 2,5-diazabicyclo[2.2.1]heptane comprise a wide family of biochemically active compounds .
- These compounds include antibiotics, vasodilating and antitumor agents .
- A broad range of these compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands .
- As a result of the occurrence of two chiral centers, 2,5-diazabicyclo[2.2.1]heptanes are utilized as chiral scaffolds in asymmetric catalysis .
Prostate Cancer Treatment
- A diaza-bicyclo-naphthalen-oxiranyl-methanone derivative was synthesized for potential use in prostate cancer treatment .
- The theoretical interaction of this derivative with the cytochrome P450-17A1 enzyme was evaluated in a docking model .
- The results showed that this derivative could interact with different types of amino acid residues involving the 3RUK protein surface .
- This suggests that the derivative could change the biological activity of the cytochrome P450-17A1 enzyme, which may make it a good candidate for prostate cancer treatment .
Propiedades
IUPAC Name |
4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLNJLVGKZHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375408 | |
| Record name | 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile | |
CAS RN |
845866-73-1 | |
| Record name | 4-(2,5-DIAZA-BICYCLO[2.2.1]HEPT-2-YLMETHYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845866-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)








![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)

![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)
![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)
